

Chondramide D: A Technical Guide to its Disruption of Cellular Contractility

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Compound of Interest

Compound Name: *Chondramide D*

Cat. No.: *B15563491*

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Abstract

Chondramide D, a cyclodepsipeptide originating from the myxobacterium *Chondromyces crocatus*, has emerged as a potent inhibitor of cellular contractility.^{[1][2]} This technical guide provides an in-depth analysis of **Chondramide D**'s mechanism of action, focusing on its role in disrupting the actin cytoskeleton and associated signaling pathways that govern cellular tension. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions. The information presented is intended to support further research and drug development efforts targeting cellular contractility in pathologies such as cancer metastasis.

Mechanism of Action

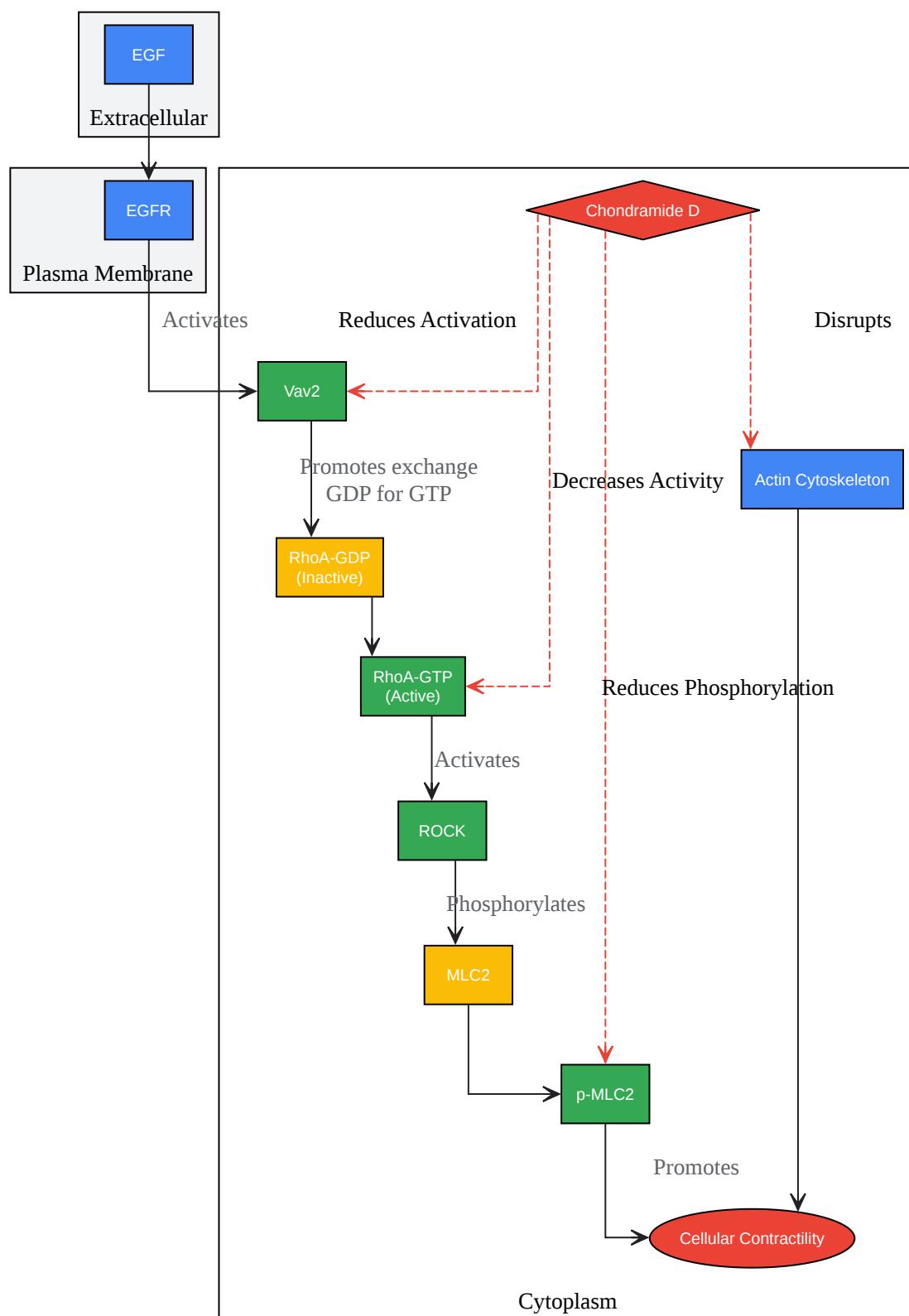
Chondramide D's primary cellular target is the actin cytoskeleton.^[1] Unlike agents that depolymerize actin filaments, **Chondramide D** induces and accelerates actin polymerization *in vitro*.^[1] This leads to a disruption of the organized actin cytoskeleton within the cell, characterized by the reduction of stress fibers and the aggregation of F-actin.^[2] This profound alteration of the actin network directly impacts the cell's ability to generate contractile forces, a critical process in cell migration and invasion.

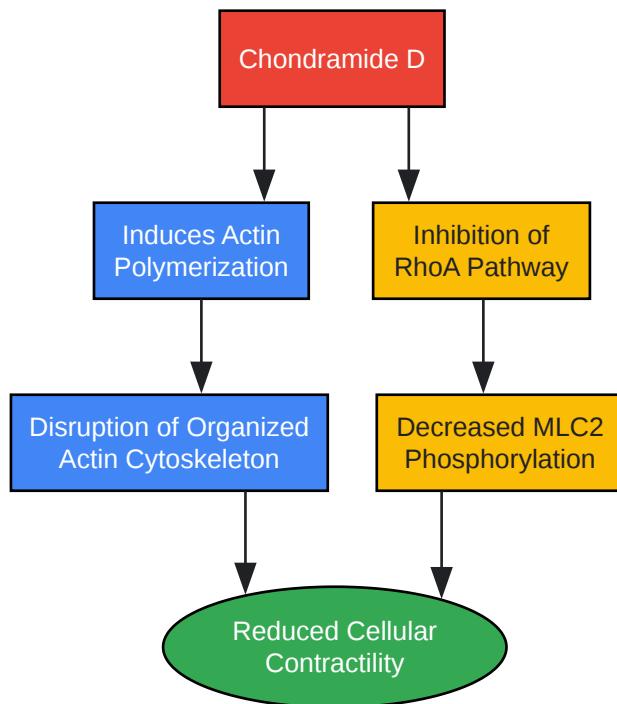
The disruption of cellular contractility by **Chondramide D** is not a direct consequence of its interaction with actin alone. It significantly modulates the Rho-GTPase signaling pathway, a

central regulator of actomyosin contractility. Specifically, **Chondramide D** treatment leads to a decrease in the activity of RhoA, a key small GTPase. This reduction in RhoA activity subsequently leads to decreased phosphorylation of Myosin Light Chain 2 (MLC2) and reduced activation of the guanine nucleotide exchange factor Vav2. Notably, other signaling pathways, including those involving Rac1, EGF-receptor autophosphorylation, Akt, and Erk, remain unaffected by **Chondramide D**. This specificity highlights **Chondramide D** as a targeted inhibitor of the pro-contractile signaling cascade.

Signaling Pathway Disruption

The following diagram illustrates the signaling pathway disrupted by **Chondramide D**, leading to reduced cellular contractility.





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References

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- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
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